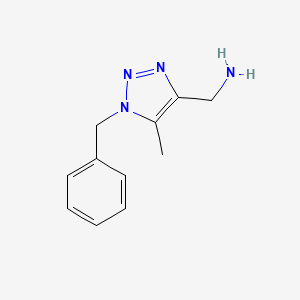

(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Overview

Description

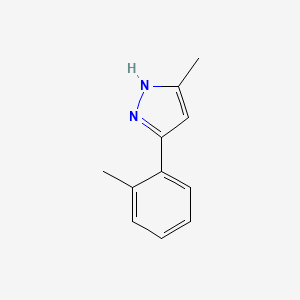

“(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is used as a ligand which stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of “this compound” involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a benzyl group and a methyl group .Chemical Reactions Analysis

“this compound” has been used in the synthesis of various derivatives, which have been screened for their in vitro cytotoxic activity against different cell lines . The compound has also been used in the synthesis of homoleptic complexes .Scientific Research Applications

BMTM has been used in a variety of scientific research applications, including drug discovery, biochemistry, and medicinal chemistry. In drug discovery, BMTM has been used to screen for potential drug candidates, as its unique structure can interact with a variety of biological targets. In biochemistry, BMTM has been used to study the structure and function of proteins, as well as to identify potential drug targets. In medicinal chemistry, BMTM has been used to synthesize novel compounds with potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is copper ions (Cu+ and Cu2+) . This compound, also known as Tris(benzyltriazolylmethyl)amine (TBTA), acts as a ligand, binding to these copper ions .

Mode of Action

This compound interacts with its targets by stabilizing the copper ions . It prevents the disproportionation and oxidation of these ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition . This stabilization occurs without requiring an inert atmosphere or anhydrous conditions, while at the same time keeping the Cu+ ions accessible for chemical reactions .

Biochemical Pathways

The compound’s action primarily affects the azide-acetylene cycloaddition pathway . By stabilizing copper ions, it enhances their catalytic effect in this pathway

Pharmacokinetics

It is soluble in dmso and dmf , which may influence its bioavailability.

Result of Action

Its ability to stabilize copper ions and enhance their catalytic effect in the azide-acetylene cycloaddition suggests that it may play a role in facilitating certain biochemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of an inert atmosphere or anhydrous conditions . One of the key features of this compound is its ability to stabilize copper ions without requiring these specific conditions . This suggests that it may be effective in a variety of environments.

Advantages and Limitations for Lab Experiments

The use of BMTM in lab experiments has several advantages. BMTM is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, BMTM is non-toxic and can be used in a variety of solvents. However, there are also some limitations to its use in lab experiments. BMTM is not water-soluble, which can limit its use in certain experiments. Additionally, BMTM can be expensive to synthesize, and its structure can be difficult to modify.

Future Directions

There are a number of potential future directions for the use of BMTM. One potential direction is the use of BMTM in drug discovery, as its unique structure can interact with a variety of biological targets. Additionally, BMTM could be used to synthesize novel compounds with potential therapeutic applications. Finally, BMTM could be used to study the structure and function of proteins, as well as to identify potential drug targets.

Safety and Hazards

properties

IUPAC Name |

(1-benzyl-5-methyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-11(7-12)13-14-15(9)8-10-5-3-2-4-6-10/h2-6H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRUXWGZZRCNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)

![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)

![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)